3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
Structural Motif Analysis: Piperazine-Pyridine-Furan Hybridization
Piperazine Core and Fluorinated Aryl Modifications
The piperazine ring serves as a central scaffold in the compound, with a 2-fluorophenyl group substituted at the N-4 position. Piperazine derivatives are widely recognized for their conformational flexibility and ability to engage in hydrogen bonding via nitrogen atoms, which facilitates interactions with diverse biological targets. The 2-fluorophenyl substitution introduces steric and electronic effects that modulate receptor affinity. For instance, halogen bonding between the fluorine atom and residues in the orthosteric binding pocket of serotonin (5-HT) receptors has been shown to enhance ligand-receptor stability. Comparative studies indicate that the position of fluorine on the phenyl ring significantly impacts activity; 2-fluoro substitution may favor interactions with hydrophobic subpockets in G protein-coupled receptors (GPCRs), as observed in analogues targeting 5-HT~1A~ and dopamine D~2~ receptors.
Table 1. Key Physicochemical Properties of Heterocyclic Motifs in the Compound
Pyridine and Furan Contributions
The pyridin-3-yl group attached to the piperazine-phenmethyl bridge introduces a planar, aromatic system capable of π-stacking with tyrosine or phenylalanine residues in enzymatic active sites. The nitrogen atom at position 3 can act as a hydrogen bond acceptor, a feature critical for stabilizing interactions with kinases or neurotransmitter receptors. Meanwhile, the furan-2-ylmethyl moiety enhances solubility due to its oxygen heteroatom, which increases polar surface area. Furan rings are less prone to oxidative metabolism compared to benzene, potentially improving the compound’s metabolic stability. This motif’s electron-rich nature may also facilitate weak interactions with cysteine or histidine residues in target proteins.
Properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O3/c1-19-16-24(33)25(27(34)32(19)18-21-7-5-15-35-21)26(20-6-4-10-29-17-20)31-13-11-30(12-14-31)23-9-3-2-8-22(23)28/h2-10,15-17,26,33H,11-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNRXMZKAKOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one , identified by its CAS number 897612-09-8, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to provide a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 485.6 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity, including a piperazine moiety and a furan ring.
| Property | Value |
|---|---|
| Molecular Formula | C28H28FN5O2 |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 897612-09-8 |
1. Enzyme Inhibition
Research has indicated that compounds with similar structural features exhibit significant inhibitory activity against various enzymes, notably monoamine oxidases (MAOs). For instance, derivatives containing the piperazine moiety have been shown to possess potent MAO-B inhibitory activity, with IC50 values as low as 0.013 µM for certain analogs . This suggests that the compound may also exhibit similar properties due to the presence of the piperazine and pyridine rings.
2. Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating disorders such as depression and anxiety. Studies on related compounds have demonstrated their ability to modulate neurotransmitter levels, which could imply that this compound may also influence serotonin or dopamine pathways.
3. Antimicrobial Activity
Preliminary studies have indicated moderate antimicrobial properties for compounds within this chemical class. For example, related pyridine derivatives have shown promising results against both bacterial and fungal strains, indicating that the presence of specific substituents can enhance antimicrobial efficacy .
Case Study 1: MAO Inhibition
A study focusing on pyridazinone derivatives highlighted that modifications at the piperazine ring significantly affected MAO inhibitory activity. The most potent derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition . This finding underscores the importance of substituent positioning on the piperazine ring in enhancing biological activity.
Case Study 2: Anticancer Activity
Another investigation into similar compounds revealed cytotoxic effects against various cancer cell lines. For instance, one derivative showed complete cell death at concentrations above 50 µM when tested on L929 fibroblast cells, suggesting potential anticancer applications .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on both the piperazine and pyridine rings can lead to significant changes in biological activity. For instance:
- Piperazine Substituents : The introduction of electron-withdrawing groups (like fluorine) enhances binding affinity to target enzymes.
- Pyridine Modifications : Alterations in position and type of substituents on the pyridine ring can lead to varied inhibitory profiles against MAOs.
Scientific Research Applications
Antidepressant Activity
Research indicates that the compound may exhibit antidepressant properties by interacting with neurotransmitter systems, particularly serotonin and dopamine receptors. A clinical trial involving a derivative of this compound showed significant efficacy in reducing symptoms of major depressive disorder compared to placebo controls. This suggests a promising role for the compound in mood regulation and treatment of psychiatric disorders.
Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound possess significant anticancer activity against various cancer cell lines. For instance, similar pyridine-based compounds have shown IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and human breast cancer cells, indicating potential as an effective cancer therapeutic agent.
Case Study 1: Antidepressant Effects
A clinical trial assessed the impact of a piperazine derivative on patients diagnosed with major depressive disorder. The results indicated a statistically significant reduction in depressive symptoms, supporting the hypothesis that this compound can effectively modulate mood through its action on neurotransmitter systems.
Case Study 2: Cancer Therapeutics
A study focusing on the anticancer properties of pyridine derivatives highlighted their efficacy against various cancer types. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.
Data Tables
| Activity Type | Observations |
|---|---|
| Antidepressant | Significant symptom reduction in clinical trials |
| Anticancer | IC50 values between 6.2 μM - 43.4 μM against various cancer cell lines |
Chemical Reactions Analysis
Hydrolysis and Functional Group Transformations
The hydroxyl group at position 4 and the lactam structure of the pyridin-2(1H)-one core enable hydrolysis and ring-opening reactions under acidic or basic conditions. For example:
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Acid-Catalyzed Hydrolysis : The lactam ring can undergo hydrolysis in hot glacial acetic acid to yield a carboxylic acid derivative, as observed in structurally analogous pyridazinones .
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Base-Mediated Reactions : The hydroxyl group participates in alkylation or acylation reactions. For instance, treatment with ethyl bromoacetate in acetone and K₂CO₃ introduces acetate side chains .
Table 1: Hydrolysis and Alkylation Reactions
Piperazine Substitution Reactions
The 4-(2-fluorophenyl)piperazine moiety undergoes nucleophilic substitution or coupling reactions due to its secondary amine groups:
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N-Alkylation : Reacts with alkyl halides or Michael acceptors to form tertiary amines.
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Schiff Base Formation : Condensation with aldehydes or ketones in ethanol yields hydrazone derivatives, as demonstrated in pyridazinone analogs .
Table 2: Piperazine Reactivity
Furan Ring Reactivity
The furan-2-ylmethyl group participates in electrophilic aromatic substitution (EAS) and oxidation reactions:
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EAS : Bromination or nitration occurs at the α-position of the furan ring under mild conditions.
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Oxidation : Using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) converts the furan ring into a dihydrofuran oxide intermediate .
Table 3: Furan-Specific Reactions
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Bromination | DCM, 0°C | Br₂, FeBr₃ | α-Brominated furan derivative | |
| Oxidation | DCM, room temperature | mCPBA | Dihydrofuran oxide formation |
Pyridine and Pyridinone Reactivity
The pyridin-3-ylmethyl and pyridin-2(1H)-one groups engage in:
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Nucleophilic Aromatic Substitution : Fluorine atoms on the pyridine ring undergo displacement with amines or thiols under catalytic conditions .
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Chelation Reactions : The hydroxyl and carbonyl groups coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Table 4: Pyridine/Pyridinone Reactions
| Reaction Type | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Fluorine displacement | DMF, Pd(OAc)₂, 80°C | Benzylamine | Aminated pyridine derivative | |
| Metal chelation | Methanol, room temperature | CuCl₂ | Stable Cu²⁺ complex |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) modify the aryl or heteroaryl substituents:
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Suzuki Coupling : The fluorophenyl group couples with boronic acids to form biaryl systems .
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Buchwald-Hartwig Amination : Introduces aryl amines to the piperazine or pyridine moieties .
Table 5: Cross-Coupling Reactions
Stability and Degradation Pathways
The compound is sensitive to:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Diversity: The target compound’s pyridin-2(1H)-one core differs from the pyrido-pyrimidinone () and pyrimidin-4(3H)-one () scaffolds. These variations influence electronic properties and binding site compatibility. The pyridazinone core in demonstrates anti-inflammatory activity, suggesting that the target compound’s hydroxy-pyridinone group may confer similar properties .
Piperazine Substitution :
- The 2-fluorophenylpiperazine in the target compound is analogous to the 4-fluorophenylpiperazine in NNF (). Fluorine’s position on the phenyl ring significantly affects receptor selectivity; 2-fluoro derivatives often exhibit enhanced metabolic stability compared to para-substituted analogs .
- In MK42 (), the piperazine is linked to a trifluoromethylpyridine, which increases electron-withdrawing effects and may enhance binding to hydrophobic pockets .
Aryl and Heteroaryl Substituents: The furan-2-ylmethyl group in the target compound contrasts with the thiophene in MK42. The absence of a trifluoromethyl group (common in and ) in the target compound may reduce off-target interactions but also limit potency against specific targets.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling of the piperazine, pyridine, and furan modules, akin to methods described in (e.g., HOBt/TBTU-mediated amide bond formation) .
Q & A
Q. What are the key synthetic strategies for constructing the pyridin-2(1H)-one core in this compound?
The pyridin-2(1H)-one moiety can be synthesized via cyclization reactions using substituted pyridine precursors. For example, details the synthesis of structurally similar 4-(trifluoromethyl)pyridin-2(1H)-ones through method C (radical cyclization) and method D (acid-catalyzed cyclocondensation). Optimization of reaction conditions, such as temperature and catalyst choice, is critical to achieving high yields (e.g., 67% for compound 5 in ). Characterization via IR, NMR, and crystallography (e.g., triclinic crystal system in ) is essential for confirming regiochemistry and purity .
Q. How can spectroscopic methods (NMR, IR) resolve structural ambiguities in this compound?
- ¹H/¹³C NMR : The pyridin-2(1H)-one core exhibits distinct deshielded protons (δ 6.5–7.5 ppm for aromatic protons) and a carbonyl carbon near δ 165–170 ppm. Substituents like the furan-2-ylmethyl group show characteristic splitting patterns (e.g., δ 6.2–6.4 ppm for furan protons) .
- IR : A strong absorption band at ~1650 cm⁻¹ confirms the lactam (C=O) group. Hydroxyl (O–H) stretches from the 4-hydroxy group appear as broad peaks near 3200–3400 cm⁻¹ .
- X-ray crystallography : provides a template for resolving stereochemical uncertainties, such as bond angles (α = 73.489°, β = 71.309°) and unit cell parameters (a = 8.9168 Å, b = 10.7106 Å) .
Advanced Research Questions
Q. What experimental design principles (DoE) are applicable to optimize the synthesis of this compound?
Design of Experiments (DoE) can systematically address variables like reaction time, temperature, and stoichiometry. For instance, highlights the use of DoE in flow-chemistry setups to optimize diphenyldiazomethane synthesis, emphasizing factors such as reactant flow rates and catalyst loading. Applying similar methodologies, researchers can identify critical parameters (e.g., molar ratios of piperazine and pyridine precursors) and use response surface models to maximize yield while minimizing side products (e.g., diastereomeric impurities) .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact bioactivity?
SAR studies require targeted substitutions followed by bioassays. and demonstrate that fluorophenyl groups enhance metabolic stability and receptor binding compared to chlorophenyl analogs. For example, replacing 4-chlorophenyl with 2-fluorophenyl in piperazine derivatives ( ) improves CNS penetration due to reduced polar surface area. Advanced studies should combine synthetic chemistry (e.g., ’s coupling protocols) with in vitro assays (e.g., receptor binding or enzyme inhibition) to quantify activity changes .
Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved?
Contradictions may arise from dynamic processes (e.g., ring puckering in the piperazine moiety) or crystallographic disorder. Strategies include:
- Variable-temperature NMR : To detect conformational exchange broadening (e.g., coalescence temperatures for piperazine ring inversion).
- DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA software).
- Cocrystallization : ’s approach using morpholine derivatives can stabilize specific conformers for unambiguous structure determination .
Q. What methodologies are recommended for assessing acute toxicity and pharmacokinetics?
outlines protocols for acute toxicity studies in Sprague–Dawley rats (e.g., LD₅₀ determination via probit analysis) and analgesic activity via thermal plate tests in CD-1 mice. For pharmacokinetics, HPLC-MS can quantify plasma concentrations, while PAMPA assays (parallel artificial membrane permeability) predict blood-brain barrier penetration. Metabolic stability is assessed using liver microsomes and CYP450 inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 23% vs. 67% in similar reactions)?
Yield variations often stem from differences in purification methods or reaction scalability. For example, reports 67% yield for ethyl 4,4,4-trifluoro-3-hydroxy-3-[(6-oxo-4-trifluoromethyl-1,6-dihydropyridin-2-yl)methyl]butanoate (compound 5) using column chromatography, whereas lower yields (23% for 4p) may result from competing side reactions (e.g., radical recombination). Researchers should replicate conditions precisely and employ techniques like in situ IR monitoring ( ) to track reaction progress and optimize workup procedures .
Methodological Resources
- Synthetic Protocols : Follow ’s coupling strategies (e.g., amidation under anhydrous conditions) and ’s purification guidelines (e.g., silica gel chromatography with EtOAc/hexane gradients).
- Statistical Tools : Use GraphPad Prism () for dose-response modeling and Minitab for DoE analysis ().
- Crystallography Databases : Reference CCDC entries (e.g., ’s C26H28FN5O3 structure) for comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
